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molecular formula N2O8U B8673517 Dioxouranium(2+);dinitrate CAS No. 36478-76-9

Dioxouranium(2+);dinitrate

Cat. No. B8673517
M. Wt: 394.04 g/mol
InChI Key: ZYEWBKAZYICUMJ-UHFFFAOYSA-N
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Patent
US05514306

Procedure details

reacting said U3O8 particles with a nitric acid solution to produce a solution of uranyl nitrate;
Name
U3O8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-2:1].[U+6:2].[O-2:3].[O-2].[N+:5]([O-:8])([OH:7])=[O:6]>>[N+:5]([O-:8])([O-:7])=[O:6].[U+2:2](=[O:3])=[O:1].[N+:5]([O-:8])([O-:7])=[O:6] |f:0.1.2.3,5.6.7|

Inputs

Step One
Name
U3O8
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[U+6].[O-2].[O-2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[U+2](=O)=O.[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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